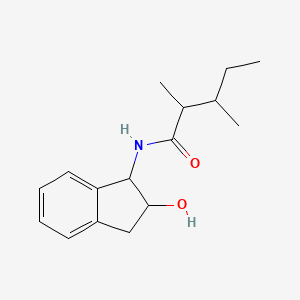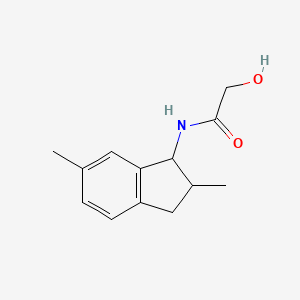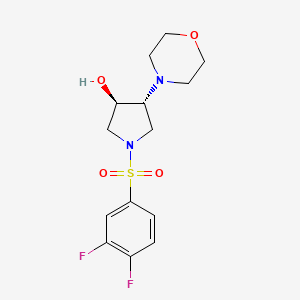![molecular formula C20H21N3O2 B6638126 3-hydroxy-N-[(2-imidazol-1-ylphenyl)methyl]-3-phenylbutanamide](/img/structure/B6638126.png)
3-hydroxy-N-[(2-imidazol-1-ylphenyl)methyl]-3-phenylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-hydroxy-N-[(2-imidazol-1-ylphenyl)methyl]-3-phenylbutanamide, also known as L-NAME, is a potent and selective inhibitor of nitric oxide synthase (NOS). It is widely used in scientific research to study the role of nitric oxide (NO) in various physiological and pathological processes.
Mecanismo De Acción
3-hydroxy-N-[(2-imidazol-1-ylphenyl)methyl]-3-phenylbutanamide inhibits NOS by binding to the heme group of the enzyme, thereby preventing the conversion of L-arginine to NO. This leads to a decrease in NO production, which results in vasoconstriction and increased blood pressure.
Biochemical and Physiological Effects:
3-hydroxy-N-[(2-imidazol-1-ylphenyl)methyl]-3-phenylbutanamide has been shown to increase blood pressure in both animals and humans. It also causes endothelial dysfunction, which is characterized by impaired vasodilation and increased oxidative stress. 3-hydroxy-N-[(2-imidazol-1-ylphenyl)methyl]-3-phenylbutanamide has also been shown to increase insulin resistance and impair glucose metabolism.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-hydroxy-N-[(2-imidazol-1-ylphenyl)methyl]-3-phenylbutanamide in lab experiments is its high selectivity for NOS, which allows for specific inhibition of NO production. However, 3-hydroxy-N-[(2-imidazol-1-ylphenyl)methyl]-3-phenylbutanamide has been shown to have off-target effects on other enzymes and receptors, which can complicate data interpretation. Another limitation is that 3-hydroxy-N-[(2-imidazol-1-ylphenyl)methyl]-3-phenylbutanamide is not suitable for long-term studies due to its potential toxicity.
Direcciones Futuras
Future research using 3-hydroxy-N-[(2-imidazol-1-ylphenyl)methyl]-3-phenylbutanamide could focus on its role in various disease states such as hypertension, diabetes, and cardiovascular diseases. Additionally, studies could investigate the effects of 3-hydroxy-N-[(2-imidazol-1-ylphenyl)methyl]-3-phenylbutanamide on other physiological processes such as inflammation and immune response. Further research could also focus on developing more selective and less toxic NOS inhibitors for use in scientific research.
Métodos De Síntesis
3-hydroxy-N-[(2-imidazol-1-ylphenyl)methyl]-3-phenylbutanamide can be synthesized by the reaction of 2-imidazol-1-ylmethyl-3-phenylpropionic acid with hydroxylamine hydrochloride in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then treated with trifluoroacetic acid to obtain 3-hydroxy-N-[(2-imidazol-1-ylphenyl)methyl]-3-phenylbutanamide.
Aplicaciones Científicas De Investigación
3-hydroxy-N-[(2-imidazol-1-ylphenyl)methyl]-3-phenylbutanamide has been extensively used in scientific research to study the role of NO in various physiological and pathological processes such as hypertension, diabetes, and cardiovascular diseases. It has also been used to investigate the effects of NO on neurotransmission, inflammation, and immune response.
Propiedades
IUPAC Name |
3-hydroxy-N-[(2-imidazol-1-ylphenyl)methyl]-3-phenylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2/c1-20(25,17-8-3-2-4-9-17)13-19(24)22-14-16-7-5-6-10-18(16)23-12-11-21-15-23/h2-12,15,25H,13-14H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZZQREXBLWENPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)NCC1=CC=CC=C1N2C=CN=C2)(C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-hydroxy-N-[(2-imidazol-1-ylphenyl)methyl]-3-phenylbutanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-[2-(2,5-difluorophenyl)ethylamino]-3-hydroxy-1-oxobutan-2-yl]cyclopropanecarboxamide](/img/structure/B6638045.png)
![[1-(4-fluorophenyl)-4-hydroxypyrazol-3-yl]-[(2R)-2-(hydroxymethyl)pyrrolidin-1-yl]methanone](/img/structure/B6638051.png)
![5-(2,5-Difluorophenyl)-1-[[5-(methoxymethyl)-1,2,4-oxadiazol-3-yl]methyl]pyrrolidin-3-ol](/img/structure/B6638067.png)
![3-Chloro-4-[2-(1-hydroxyethyl)piperidin-1-yl]sulfonylbenzonitrile](/img/structure/B6638070.png)
![[6-Methyl-1-[(3-methylpyridin-2-yl)methyl]piperidin-2-yl]methanol](/img/structure/B6638074.png)
![(E)-1-[4-[hydroxy(phenyl)methyl]piperidin-1-yl]-3-(5-hydroxypyridin-3-yl)prop-2-en-1-one](/img/structure/B6638079.png)

![1-[3-[4-(4-Chloropyrazol-1-yl)piperidin-1-yl]-2-hydroxypropyl]pyrrolidin-2-one](/img/structure/B6638103.png)

![3-(5-Chloroindol-1-yl)-1-[3-(1-hydroxyethyl)pyrrolidin-1-yl]propan-1-one](/img/structure/B6638123.png)
![1-[4-(Hydroxymethyl)cyclohexyl]-3-[2-(3,4,5-trifluorophenyl)ethyl]urea](/img/structure/B6638134.png)

![2-[1-(1-Phenylcyclopentanecarbonyl)piperidin-4-yl]acetic acid](/img/structure/B6638152.png)
